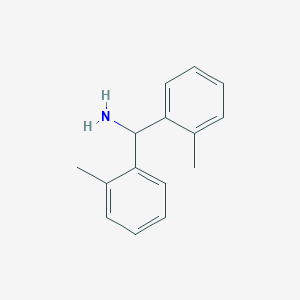

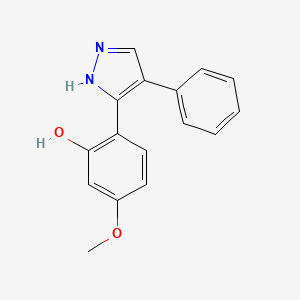

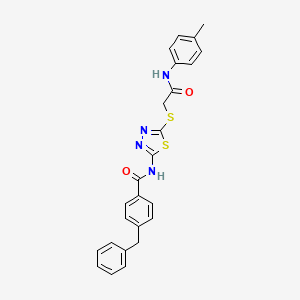

Bis(2-methylphenyl)methanamine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photocytotoxic Compounds for Cancer Therapy

Research has demonstrated the utility of Bis(2-methylphenyl)methanamine derivatives in synthesizing photocytotoxic compounds. These compounds show potential in cellular imaging and targeted cancer therapy by generating reactive oxygen species under red light irradiation, indicating their applicability in photodynamic therapy. For instance, Iron(III) complexes synthesized with variants of Bis(2-methylphenyl)methanamine exhibited significant photocytotoxicity to various cancer cell lines through apoptosis, highlighting their therapeutic potential in treating cancer (Basu et al., 2014). Furthermore, these complexes were found to efficiently interact with DNA, suggesting their utility in targeted cancer therapy (Basu et al., 2015).

Advanced Material Synthesis

Bis(2-methylphenyl)methanamine derivatives have been utilized in synthesizing various metal-organic frameworks (MOFs) and coordination complexes with specific properties. These materials find applications in luminescence sensing, environmental remediation, and as catalysts in chemical reactions. For example, studies have shown the synthesis of novel compounds for sensing metal ions and environmental contaminants, demonstrating the versatility of Bis(2-methylphenyl)methanamine derivatives in creating sensitive and selective sensors (Zhao et al., 2017).

Corrosion Inhibition

Research on Bis(2-methylphenyl)methanamine derivatives has also revealed their efficacy as corrosion inhibitors, protecting metals from degradation in acidic environments. This application is crucial for extending the lifespan of metal structures and components in various industrial settings (Arshad et al., 2020).

Chemical Synthesis and Stability Studies

Derivatives of Bis(2-methylphenyl)methanamine have been synthesized and characterized, providing insights into their structural and electronic properties. These studies are foundational for further applications in medicinal chemistry, materials science, and catalysis (Purygin & Zarubin, 2020).

Safety and Hazards

Propiedades

IUPAC Name |

bis(2-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10,15H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPZUUCRTFJFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-methylphenyl)methanamine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2573373.png)

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2573377.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B2573379.png)

![Methyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2573381.png)

![3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2573388.png)

![2-sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2573389.png)